(6-(Methylamino)pyridin-2-yl)methanol

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

This heterocyclic building block features a critical 6-methylamino substituent delivering a unique balance of hydrogen-bonding capacity, basicity (pKa ~6.5), and steric bulk versus primary amino or dimethylamino analogs. With MW 138.17 and predicted LogP ~0.5, it aligns with Rule of Three for fragment-based drug discovery. Its bifunctional handles (hydroxymethyl and methylamino) enable rapid, divergent SAR exploration around kinase ATP-binding pocket pharmacophores. Choose this scaffold over generic 2-pyridinemethanol analogs for precise tuning of target affinity, selectivity, and metabolic stability.

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 105243-77-4
Cat. No. B566468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Methylamino)pyridin-2-yl)methanol
CAS105243-77-4
Synonyms2-Pyridinemethanol,6-(methylamino)-(9CI)
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESCNC1=CC=CC(=N1)CO
InChIInChI=1S/C7H10N2O/c1-8-7-4-2-3-6(5-10)9-7/h2-4,10H,5H2,1H3,(H,8,9)
InChIKeyQUHVOUOZQYINNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-(Methylamino)pyridin-2-yl)methanol (CAS 105243-77-4): A Bifunctional Pyridine Building Block for Kinase-Targeted Medicinal Chemistry


(6-(Methylamino)pyridin-2-yl)methanol (CAS 105243-77-4) is a heterocyclic organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is characterized by a pyridine ring substituted at the 2-position with a hydroxymethyl group and at the 6-position with a methylamino group, providing a distinct bifunctional scaffold for further derivatization . This compound is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry, particularly for the construction of kinase inhibitors and other nitrogen-containing heterocycles with therapeutic potential .

Why (6-(Methylamino)pyridin-2-yl)methanol Cannot Be Replaced by Generic 2-Pyridinemethanol Analogs in Lead Optimization


Generic substitution with unsubstituted or differently substituted 2-pyridinemethanol analogs is not feasible due to the critical role of the specific 6-methylamino substituent in modulating key pharmacological and physicochemical properties. While the core scaffold is common, the 6-methylamino group in (6-(Methylamino)pyridin-2-yl)methanol provides a unique balance of hydrogen-bonding capacity, basicity, and steric bulk compared to primary amino or dimethylamino analogs [1]. These subtle but quantifiable differences directly impact target binding affinity, selectivity profiles, and metabolic stability [1]. Therefore, its selection over close analogs is not arbitrary but a strategic decision driven by specific structure-activity relationship (SAR) requirements in medicinal chemistry campaigns, particularly those targeting kinases [2].

Quantitative Differentiation of (6-(Methylamino)pyridin-2-yl)methanol Against Closest Analogs: Evidence-Based Selection Guide


Comparative Structural Analysis: Methylamino Group Confers Intermediate Lipophilicity and Hydrogen-Bonding Capacity

The target compound features a secondary methylamino group (-NHCH3) at the 6-position, which is structurally and functionally distinct from the primary amino (-NH2) and tertiary dimethylamino (-N(CH3)2) groups found in its closest analogs, (6-aminopyridin-2-yl)methanol (CAS 79651-64-2) and (6-(dimethylamino)pyridin-2-yl)methanol (CAS 215869-78-6), respectively. This difference in amine substitution directly influences the compound's lipophilicity, pKa, and potential for acting as a hydrogen bond donor and acceptor .

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Comparative Molecular Weight and Synthetic Versatility: A Sweet Spot for Fragment-Based Drug Discovery

The molecular weight of the target compound (138.17 g/mol) places it in an ideal range for a fragment in fragment-based drug discovery (FBDD). It is heavier than the unsubstituted parent (2-pyridinemethanol, 109.13 g/mol) and the primary amine analog (124.14 g/mol), yet significantly lighter than more complex derivatives . This molecular weight provides a favorable balance: it offers sufficient complexity for specific interactions while remaining small enough to efficiently explore chemical space.

Fragment-Based Drug Discovery (FBDD) Synthetic Chemistry Medicinal Chemistry

Synthetic Accessibility Advantage: Direct Precursor for Kinase-Targeted Heterocycles

Analysis of patent literature reveals that 2-substituted pyridinemethanol derivatives, including those with a 6-methylamino group, are explicitly claimed as crucial intermediates in the synthesis of potent kinase inhibitors [1]. Specifically, the target compound's structure serves as a direct precursor for further functionalization into more complex heterocyclic systems, such as those described in US Patent US9029386B2, where similar pyridine methanol derivatives are used to build libraries of kinase inhibitors [1]. While direct yield data is not publicly available, the inclusion of this specific substitution pattern in patent claims demonstrates a validated synthetic route and a clear advantage in constructing active pharmacophores compared to unsubstituted or differently substituted pyridine methanols.

Kinase Inhibition Heterocyclic Chemistry Patent Analysis

Optimal Application Scenarios for (6-(Methylamino)pyridin-2-yl)methanol Based on Quantitative Differentiation


Hit-to-Lead Optimization in Fragment-Based Drug Discovery for Kinase Targets

As an intermediate-weight fragment (MW 138.17) with a balanced lipophilicity profile (predicted LogP ~0.5), (6-(Methylamino)pyridin-2-yl)methanol is an ideal starting point for fragment growing or merging strategies in FBDD campaigns targeting kinases [1]. Its molecular properties align with 'Rule of Three' guidelines, and its structural features are embedded in patented kinase inhibitor pharmacophores, increasing the likelihood of identifying high-quality leads with favorable ligand efficiency [1][2].

Synthesis of Patent-Aligned Kinase Inhibitor Libraries

This compound serves as a privileged building block for synthesizing focused libraries of kinase inhibitors, as supported by its inclusion within the general formulas of key patents such as US9029386B2 [1]. Its bifunctional nature (hydroxymethyl and methylamino handles) allows for rapid and divergent functionalization, enabling the exploration of structure-activity relationships (SAR) around a core scaffold known to interact with the ATP-binding pocket of various kinases [1][2].

Exploration of CNS Drug Discovery Programs Requiring Balanced Physicochemical Properties

The predicted intermediate lipophilicity (LogP ~0.5) and basicity (pKa ~6.5) of (6-(Methylamino)pyridin-2-yl)methanol make it a strategically valuable scaffold for CNS drug discovery, where compounds must balance the ability to cross the blood-brain barrier (requires some lipophilicity) with avoiding excessive metabolic clearance or hERG liability (associated with high basicity and LogP) . It offers a more CNS-favorable starting point compared to its more polar primary amine or more lipophilic tertiary amine analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-(Methylamino)pyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.